2-((2,4-Dimethylphenyl)thio)pentan-3-one

Steric hindrance Thioether oxidation Metal coordination

Researchers sourcing thioether-ketone building blocks face regioisomer cross-contamination risks-the 2,4- and 3,4-dimethylphenyl isomers share identical MW, logP, and TPSA, eluding standard QC. This 2,4-isomer provides a sterically differentiated sulfur center (ortho-methyl) that predictably alters S-oxidation kinetics, metal-binding geometry, and chiral recognition, enabling controlled SAR comparisons. Use as a matched pair with the 3,4-isomer, and confirm identity via aromatic-region NMR, SFC, or GC-MS relative to an authentic standard to safeguard screening-deck integrity.

Molecular Formula C13H18OS
Molecular Weight 222.35 g/mol
Cat. No. B13639954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,4-Dimethylphenyl)thio)pentan-3-one
Molecular FormulaC13H18OS
Molecular Weight222.35 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)SC1=C(C=C(C=C1)C)C
InChIInChI=1S/C13H18OS/c1-5-12(14)11(4)15-13-7-6-9(2)8-10(13)3/h6-8,11H,5H2,1-4H3
InChIKeyDMYOORZJEUJPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((2,4-Dimethylphenyl)thio)pentan-3-one: Structural & Procurement Profile


2-((2,4-Dimethylphenyl)thio)pentan-3-one (CAS 1338988-32-1, C₁₃H₁₈OS, MW 222.35 g/mol) is a chiral thioether ketone comprising a pentan-3-one backbone with a 2,4-dimethylphenylthio substituent at C-2. The compound possesses one stereogenic center at C-2 (bearing methyl, thioether, and propanoyl groups), rendering it a racemic mixture unless otherwise specified [1]. Its computed XLogP3 is 3.8 and topological polar surface area (TPSA) is 42.4 Ų [2]. The compound is listed in the Enamine screening collection (EN300-394766) and is available from multiple research-chemical suppliers at purities of ≥98% . The 2,4-dimethyl substitution pattern places a methyl group ortho to the thioether sulfur, creating a sterically differentiated environment relative to the 3,4-dimethylphenyl regioisomer (CAS 1343393-48-5) [2][3].

Racemic chiral thioether ketone with C-2 stereocenter
Ortho-methyl substitution creates steric environment distinct from 3,4-regioisomer
Available from screening collections for synthetic or analytical studies

Why Generic Substitution Fails


2-((2,4-Dimethylphenyl)thio)pentan-3-one belongs to a tight isomeric cluster of C₁₃H₁₈OS thioether ketones — including the 3,4-dimethylphenyl regioisomer (CAS 1343393-48-5), the carbonyl-shifted 2-pentanone isomer (CAS 1248323-18-3), and the thioether-position-shifted isomer (CAS 23692-67-3) — all sharing identical molecular formula, molecular weight, computed XLogP3 (3.8), and TPSA (42.4 Ų) [1][2]. Despite this computational parity, the 2,4-dimethylphenyl substitution pattern creates a distinct ortho-methyl steric environment at the thioether sulfur that is absent in the 3,4-isomer, directly affecting oxidation kinetics, metal-coordination geometry, and enzymatic recognition [3]. Furthermore, the pentan-3-one backbone of the target compound yields a symmetric ketone with two ethyl substituents, producing fundamentally different carbonyl α-acidity and enolization behavior compared to the pentan-2-one isomers [4]. Generic substitution among these isomers without confirmatory analytical identity testing risks misattribution of structure–activity relationships, irreproducible synthetic outcomes, and compromised screening data.

Target feature
Why substitution with regioisomer or isomer may fail
Ortho-methyl at sulfur
3,4-isomer lacks ortho-methyl; steric bulk at sulfur alters oxidation and coordination
Pentan-3-one carbonyl
Pentan-2-one isomers differ in enolization, alpha-acidity, and MS fragmentation patterns
Computational parity
Identical XLogP and TPSA mask regioisomeric identity without confirmatory analytics

Differentiation Evidence vs. Closest Analogs


Ortho-Methyl Steric Effect at Thioether Sulfur

The target compound (2,4-dimethylphenyl substitution) positions a methyl group ortho to the thioether sulfur, creating measurable steric hindrance at the sulfur center. The closest regioisomer, 2-((3,4-dimethylphenyl)thio)pentan-3-one (CAS 1343393-48-5), lacks this ortho-methyl group adjacent to sulfur. In thioether–metal coordination chemistry, ortho-aryl substituents increase the effective cone angle (θ) of the thioether, which directly modulates second-order rate constants according to the established linear free-energy relationship log k = γ + α∑σ* + βθ [1]. While direct kinetic measurements for this specific compound pair have not been published, the structural basis for differential reactivity is well established for aryl thioether systems [1][2].

Ortho-methyl steric effect
Class-level
Target: ortho-methyl adjacent to S; 3,4-isomer: no ortho-methyl
Supports regioisomer-specific SAR and reactivity studies
Kinetic data not yet determined for this pair
Steric hindrance Thioether oxidation Metal coordination Regioisomer differentiation

Supplier Pricing: 2,4- vs. 3,4-Regioisomer

Procurement pricing data from the Enamine catalog (via Kuujia aggregator, accessed 2023) reveals a material cost differential at the 10 g scale: the target 2,4-isomer (EN300-394766) was listed at $3,131.00/10 g, whereas the 3,4-regioisomer (EN300-394762) was listed at a higher effective price of approximately $4,220.00/10 g (extrapolated from $2,110.00/5 g) [1][2]. At smaller scales (0.05 g), both isomers were priced identically at $612.00, indicating that the cost differential scales with quantity and likely reflects differential synthetic accessibility or demand [1][2].

Supplier pricing comparison
Cross-study comparable
Target 2,4-isomer ~26% lower cost per gram at 10 g (Enamine 2023)
May support budget-constrained procurement decisions
Pricing subject to change; confirm current quotes
Procurement Supplier pricing Regioisomer cost comparison Screening library

Chirality vs. Achiral Analogs

2-((2,4-Dimethylphenyl)thio)pentan-3-one contains a single stereogenic center at C-2 (substituted with –CH₃, –SAr, and –C(=O)CH₂CH₃), making it inherently chiral [1]. This contrasts with structurally simpler thioether ketones such as 1-((2,4-dimethylphenyl)thio)pentan-2-one (CAS 1248323-18-3), which is achiral . Enantioselective chromatographic methods developed for cathinone analogs on chiral stationary phases — including polysaccharide-based CSPs and chiral strong cation exchangers (SCX) — are directly applicable to this compound class [2]. The enantiomers may exhibit differential biological activity, as demonstrated for S-(−)-cathinone vs. R-(+)-cathinone in monoamine transporter assays where the S-enantiomer showed greater potency [3].

Chirality vs achiral
Class-level
One stereogenic center (racemic); achiral pentan-2-one analog lacks chirality
Supports enantioselective chromatography research
Enantiomer-specific activity not determined for this compound
Chiral separation Enantioselective synthesis Stereochemistry Cathinone analog

Carbonyl Position Mass Spectral Fingerprint

The target compound bears the carbonyl at the 3-position of the pentanone chain (pentan-3-one backbone), distinguishing it from two other isomers where the carbonyl resides at the 2-position: 1-((2,4-dimethylphenyl)thio)pentan-2-one (CAS 1248323-18-3) and 3-[(2,4-dimethylphenyl)thio]pentan-2-one (CAS 23692-67-3) [1]. In mass spectrometry, pentan-3-one and pentan-2-one produce diagnostically distinct fragmentation patterns: pentan-3-one lacks the m/z 43 (CH₃CO⁺) and m/z 71 (C₃H₇CO⁺) fragments characteristic of pentan-2-one, while pentan-2-one lacks the m/z 57 (C₂H₅CO⁺) fragment dominant in pentan-3-one spectra [2]. This provides a straightforward, instrument-based method for confirming procurement of the correct carbonyl regioisomer upon receipt.

Carbonyl MS fingerprint
Class-level
Target pentan-3-one: expected m/z 57 dominant; pentan-2-one isomers: m/z 43,71
Enables rapid QC identity confirmation upon receipt
Based on ketone fragmentation rules; confirm with authentic standard
Mass spectrometry Carbonyl regioisomer Fragmentation pattern Analytical QC

Application Scenarios


SAR: Ortho-Methyl Steric Modulation

For medicinal chemistry programs investigating thioether-containing pharmacophores where sulfur oxidation state or metal coordination modulates target engagement, the 2,4-dimethylphenyl substitution pattern of this compound provides a sterically encumbered sulfur center not available from the 3,4-regioisomer. The ortho-methyl group increases the effective cone angle at sulfur, predictably slowing S-oxidation kinetics and altering metal-binding affinity relative to less hindered analogs [1]. Researchers should procure both the 2,4-isomer and 3,4-isomer as a matched pair for controlled SAR comparisons, using LC-MS monitoring of sulfoxide/sulfone formation rates under standardized oxidation conditions.

Chiral Chromatography Method Development

The compound's single stereogenic center at C-2 makes it suitable as a test analyte for developing and validating enantioselective chromatographic methods (SFC, HPLC on polysaccharide-based or SCX-type CSPs) applicable to the broader synthetic cathinone class [2]. Because the compound lacks the basic amine of classical cathinones, it serves as a neutral-chiral probe to isolate the contribution of the thioether-ketone scaffold to chiral recognition, independent of ionic interactions with the stationary phase [2][3]. Method development laboratories should use racemic material for method scoping and, if available, enantiopure standards for elution order confirmation.

Screening Library Procurement: Regioisomeric Integrity

For high-throughput screening campaigns or fragment-based drug discovery programs where compounds are sourced from commercial libraries, the identical molecular formula, MW, XLogP3 (3.8), and TPSA (42.4 Ų) shared between the 2,4- and 3,4-isomers means that conventional QC metrics (MW, logP, purity by UV) cannot distinguish them [4][5]. Procurement officers must specify the exact CAS number (1338988-32-1) and confirm regioisomeric identity by orthogonal analytical methods (NMR aromatic region, GC-MS retention time relative to authentic standard, or SFC regioisomer separation as per Segawa et al. methodology) upon receipt to prevent cross-contamination of screening decks [2].

Synthetic Methodology: Pentan-3-one Carbonyl Symmetry

The symmetric pentan-3-one backbone (two equivalent ethyl groups flanking the carbonyl) provides a simplified enolate chemistry landscape compared to pentan-2-one isomers, where regioselective enolate formation is a concern. Researchers developing thioether-ketone synthetic methodologies (e.g., α-functionalization, aldol condensations, or thioether-directed C–H activation) can use this compound as a model substrate where carbonyl α-deprotonation regioselectivity is not a confounding variable [6]. The ortho-methyl steric effect at sulfur may also serve as a useful probe for evaluating catalyst tolerance to steric bulk in C–S bond-forming or S-oxidation reactions.

Application
Selection Property
Validation Focus
Thioether steric probe studies
Ortho-methyl steric environment
S-oxidation kinetics, metal-binding affinity
Chiral separation method development
Racemic chiral thioether ketone
Enantioselective chromatographic resolution
Screening library regioisomeric identity
CAS-specific regioisomer confirmation
Orthogonal analytical identity testing
Synthetic methodology studies
Symmetric pentan-3-one backbone
Single enolate regioisomer formation
Quote Request

Request a Quote for 2-((2,4-Dimethylphenyl)thio)pentan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.